Methyl 2-[4-[[4-(trifluoromethyl)-1,3-oxazol-2-yl]amino]phenyl]propanoate
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Overview
Description
Methyl 2-[4-[[4-(trifluoromethyl)-1,3-oxazol-2-yl]amino]phenyl]propanoate is a chemical compound known for its unique structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[4-[[4-(trifluoromethyl)-1,3-oxazol-2-yl]amino]phenyl]propanoate typically involves multiple steps, starting from readily available starting materials. One common route involves the formation of the oxazole ring through cyclization reactions, followed by the introduction of the trifluoromethyl group via trifluoromethylation reactions. The final step usually involves esterification to form the propanoate ester.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressure conditions to facilitate the desired transformations efficiently.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[4-[[4-(trifluoromethyl)-1,3-oxazol-2-yl]amino]phenyl]propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The trifluoromethyl group and oxazole ring can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
Methyl 2-[4-[[4-(trifluoromethyl)-1,3-oxazol-2-yl]amino]phenyl]propanoate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which Methyl 2-[4-[[4-(trifluoromethyl)-1,3-oxazol-2-yl]amino]phenyl]propanoate exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group and oxazole ring play crucial roles in binding to target molecules and modulating their activity. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-[3-(trifluoromethyl)phenyl]acetate
- Methyl 3-(trifluoromethyl)phenylacetate
Uniqueness
Methyl 2-[4-[[4-(trifluoromethyl)-1,3-oxazol-2-yl]amino]phenyl]propanoate is unique due to the presence of both the trifluoromethyl group and the oxazole ring, which are not commonly found together in similar compounds. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C14H13F3N2O3 |
---|---|
Molecular Weight |
314.26 g/mol |
IUPAC Name |
methyl 2-[4-[[4-(trifluoromethyl)-1,3-oxazol-2-yl]amino]phenyl]propanoate |
InChI |
InChI=1S/C14H13F3N2O3/c1-8(12(20)21-2)9-3-5-10(6-4-9)18-13-19-11(7-22-13)14(15,16)17/h3-8H,1-2H3,(H,18,19) |
InChI Key |
PPKBYPLNKPIWLX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=C(C=C1)NC2=NC(=CO2)C(F)(F)F)C(=O)OC |
Origin of Product |
United States |
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